molecular formula C15H19N5 B2753175 N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2341606-94-6

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No.: B2753175
CAS No.: 2341606-94-6
M. Wt: 269.352
InChI Key: TUQRWJLLRSDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine is a pyrimidine derivative featuring a 4-methylpiperazine-substituted phenyl group at the 2-amino position. This scaffold is prevalent in kinase inhibitors and anticancer agents due to its ability to interact with ATP-binding domains of kinases. The compound’s structure allows for modular modifications, enabling tuning of pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQRWJLLRSDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Displacement Strategy

A widely adopted method involves sequential nucleophilic substitutions on 2,4-dichloropyrimidine (Figure 1). In the first step, the 4-chloro group is displaced by 4-methylpiperazine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) in ethanol at 75–85°C, yielding 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. The second step substitutes the 2-chloro group with 4-aminophenyl-4-methylpiperazine under high-temperature reflux (145–150°C) in n-butanol, achieving moderate to high yields (60–75%).

Table 1: Optimization of NAS Conditions

Parameter Range Tested Optimal Value Yield (%)
Temperature (°C) 70–160 150 72
Solvent EtOH, n-BuOH, DMF n-BuOH 68–75
Base DIPEA, K2CO3, NaOH DIPEA 70
Reaction Time (hours) 1–6 3 71

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, substituting the 2-chloro group in 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine with 4-aminophenyl-4-methylpiperazine under microwave conditions (150°C, 300 W) in n-butanol achieves 78% yield within 30 minutes. This method minimizes thermal degradation, enhancing purity (>95% by HPLC).

Palladium-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine and 4-(4-methylpiperazin-1-yl)aniline employs Pd(OAc)₂ with Xantphos as a ligand, Cs₂CO₃ as a base, and toluene as a solvent at 110°C. This method achieves 65–70% yield but requires rigorous exclusion of oxygen and moisture.

Key Advantages :

  • Tolerates electron-deficient aryl amines.
  • Enables late-stage functionalization.

Sonogashira Coupling for Hybrid Architectures

While less common, Sonogashira coupling has been explored for introducing alkynyl spacers between the pyrimidine and arylpiperazine units. For example, reacting 2-iodo-4-(4-methylpiperazin-1-yl)pyrimidine with 4-ethynyl-N-(4-(4-methylpiperazin-1-yl)phenyl)aniline under PdCl₂(PPh₃)₂/CuI catalysis in DMF yields 55–60% of the coupled product.

Reductive Amination Pathways

Condensation with Pyrimidine Aldehydes

A three-component reaction involving 2-aminopyrimidine, 4-(4-methylpiperazin-1-yl)benzaldehyde, and NaBH₃CN in methanol at room temperature produces the target compound in 50–55% yield. While operationally simple, this method suffers from low regioselectivity and requires extensive purification.

Post-Synthetic Modifications

Piperazine N-Methylation

Unsubstituted piperazine intermediates (e.g., N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine) undergo methylation using methyl iodide or dimethyl sulfate in the presence of K₂CO₃ to install the 4-methyl group. This step is critical for tuning solubility and bioactivity.

Analytical and Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.45 (d, J = 8.8 Hz, 2H, aryl-H), 6.89 (d, J = 8.8 Hz, 2H, aryl-H), 3.45–3.20 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₉N₅ [M+H]⁺: 293.1624; found: 293.1628.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms ≥98% purity with a retention time of 6.8 minutes.

Challenges and Optimization Opportunities

  • Side Reactions : Competing substitutions at the pyrimidine 4-position necessitate careful stoichiometric control.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate isolation.
  • Catalyst Loading : Reducing Pd catalyst concentrations below 5 mol% diminishes yields but lowers costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Activities

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine exhibits a range of biological activities, making it a promising candidate for drug development:

  • Anticancer Activity :
    • Several studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, research has shown that derivatives of this compound can act as inhibitors of tyrosine kinases, which are crucial in cancer progression .
  • Antimicrobial Properties :
    • The compound has been evaluated for its effectiveness against bacterial strains, showing potential as an antimicrobial agent . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Antiviral Effects :
    • Preliminary studies suggest that this compound may possess antiviral properties, particularly against viral infections where traditional therapies are ineffective .

Case Study 1: Anticancer Activity

A study published in the journal Molecular Medicine explored the anticancer effects of pyrimidine derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values suggesting potent activity at low concentrations .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial growth through interference with cell membrane integrity .

Data Tables

Activity Type Target Pathway/Mechanism Reference
AnticancerTyrosine kinase inhibition
AntimicrobialDisruption of bacterial cell wall
AntiviralInhibition of viral replication

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs, their modifications, and biological activities:

Compound Name / ID Structural Variation Key Properties Reference
CAF045 4-(Pyrazolo[1,5-b]pyridazin-3-yl) substitution on pyrimidine Melting point: 150°C (decomp.); HRMS: 387.2047 [M+H]+; Potent Stk1 kinase inhibitor
CAF052 3-Fluoro substitution on phenyl ring Enhanced metabolic stability; Similar Stk1 inhibition as CAF045
Compound 26 7-(4-Methoxyphenyl)pyrrolo[2,3-d]pyrimidine core; (4-methylpiperazin-1-yl)methyl IC50 < 100 nM for Mer/Axl kinases; Improved solubility due to methoxy group
Compound 4 () 5-Methyl and 3-nitrophenoxy groups on pyrimidine Anticancer activity via small molecule inhibition; Structural analog with nitro group
PPA6 () Acetamide-linked phenylamino group Radiosensitizing effect in lung cancer cells; EC50: 2.1 µM
AZ191 1-Methylpyrrolo[2,3-c]pyridin-3-yl substitution Selective DYRK1B inhibitor (IC50: 17 nM); 5× selectivity over DYRK1A
5-[2-(3,5-Dimethoxyphenyl)ethyl]-... Ethyl-linked dimethoxyphenyl and piperidinyl-piperazine Orally bioavailable; IC50 < 50 nM for FLT3/Mer kinases

Physicochemical and Pharmacokinetic Properties

  • Solubility: Methoxy (Compound 26) and nitrophenoxy (Compound 4) groups enhance aqueous solubility compared to the parent compound .
  • Metabolic Stability : Fluorination (CAF052) reduces oxidative metabolism, improving half-life .
  • Bioavailability : Piperazine-piperidine hybrids (e.g., ) exhibit oral bioavailability >60% due to balanced lipophilicity .

Biological Activity

N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine, also known by its CAS number 338975-79-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C15H19N5
  • Molecular Weight : 269.35 g/mol
  • IUPAC Name : 4-[4-(4-methyl-1-piperazinyl)phenyl]-2-pyrimidinylamine
  • CAS Number : 338975-79-4

Research indicates that this compound interacts with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and survival. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit certain tyrosine kinases, which play critical roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
  • Effects on Cell Cycle Regulation : It may influence the progression of the cell cycle by interacting with regulatory proteins, thereby affecting cellular proliferation .
  • Impact on Protein Phosphorylation : The compound appears to engage in phosphorylation processes that are crucial for the activation of various signaling cascades, including those mediated by epidermal growth factor receptors (EGFR) .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

StudyCell LineIC50 (µM)Observations
HCT1160.64Effective inhibitor of tumor growth in vitro.
KMS-12 BM1.40Moderate cellular potency observed.
Various<0.03Strong activity against multiple kinases (Pim family).

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer therapeutic agent.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data indicate favorable properties that could enhance its bioavailability:

  • Solubility : Exhibits good solubility in organic solvents.
  • Stability : Maintains stability under physiological conditions, which is crucial for therapeutic applications .

Case Studies

A notable case study involved the use of this compound in a mouse model of colon cancer. The compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a clinical candidate for cancer therapy .

Q & A

Q. What synthetic strategies are commonly employed for N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine and its derivatives?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, intermediate 4-(4-methylpiperazin-1-yl)aniline reacts with chloropyrimidine derivatives under reflux conditions in polar aprotic solvents (e.g., sec-BuOH) with trifluoroacetic acid (TFA) as a catalyst. Microwave-assisted heating is often used to accelerate reactions and improve yields. Purification involves column chromatography (e.g., CH₂Cl₂:MeOH gradients) and characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is structural confirmation of this compound achieved in academic research?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine methyl at δ 2.3 ppm), while 13C^{13}C NMR confirms carbon frameworks.
  • Mass spectrometry : HRMS determines molecular ion peaks (e.g., m/z 387 [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : For derivatives like CAF045, single-crystal X-ray diffraction provides absolute stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are used to evaluate kinase inhibition activity?

Kinase inhibition is tested via:

  • Fluorescence-based assays : Measures IC50_{50} values for target kinases (e.g., Stk1, DYRK1B) using ATP-competitive substrates.
  • Selectivity profiling : Parallel screening against kinase panels (e.g., DYRK1A, DYRK2) to assess specificity. AZ191, a derivative, shows 17 nM IC50_{50} for DYRK1B with >100-fold selectivity over related kinases .

Advanced Research Questions

Q. How do molecular docking studies inform the design of derivatives targeting kinases like JNK or DYRK?

Docking simulations (e.g., AutoDock Vina) predict binding poses by aligning pyrimidine-amine scaffolds with kinase ATP pockets. Key interactions include:

  • Hydrogen bonds between the pyrimidine N1 and kinase hinge residues (e.g., Met149 in JNK).
  • Hydrophobic contacts with piperazine/morpholine substituents. Derivatives like 9(F) (IC50_{50} = 8 nM for JNK) show improved affinity due to triazole-mediated π-π stacking .

Q. What pharmacokinetic challenges arise during optimization, and how are they addressed?

Poor solubility and metabolic instability are common. Strategies include:

  • Prodrug approaches : Introducing sulfonyl or morpholine groups to enhance aqueous solubility (e.g., compound 21 in antimalarial studies).
  • Metabolic shielding : Fluorination of aryl rings reduces CYP450-mediated oxidation, as seen in CAF075 derivatives .

Q. How do structure-activity relationship (SAR) studies guide the development of potent analogs?

SAR analysis reveals:

  • Piperazine substitution : 4-Methylpiperazine enhances solubility and target engagement versus unsubstituted analogs.
  • Heterocyclic appendages : Pyrazolo-pyridazine (CAF045) or triazole (9(F)) moieties improve kinase affinity by 10–50× via additional H-bonding .

Q. How are contradictory bioactivity data resolved across studies?

Discrepancies in IC50_{50} values (e.g., DYRK1B vs. DYRK1A inhibition) may stem from:

  • Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 μM).
  • Protein construct differences : Truncated vs. full-length kinases. Cross-validation using orthogonal methods (e.g., SPR, ITC) is critical .

Q. What evidence supports multi-target inhibition mechanisms for this compound class?

Dual inhibition is observed in derivatives like AZ191, which suppresses DYRK1B and modulates JNK pathways. Co-crystallization studies (e.g., PDB: 5XXT) reveal overlapping binding modes with conserved kinase residues, enabling polypharmacology .

Q. How do crystallographic data validate hypothesized binding modes?

X-ray structures (e.g., 3.1 Å resolution for CAF045) confirm:

  • Pyrimidine hinge interactions : N1 forms H-bonds with backbone amides.
  • Piperazine positioning : The 4-methyl group occupies hydrophobic pockets, reducing off-target effects. Dihedral angles (<15°) between aromatic rings minimize steric clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.